(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
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Overview
Description
Bis-D-fructose 2’,1:2,1’-dianhydride is a sugar dianhydride with the molecular formula C12H20O10. It is a compound formed by the dehydration of two fructose molecules, resulting in a unique structure that has garnered interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-D-fructose 2’,1:2,1’-dianhydride typically involves the dehydration of fructose under controlled conditions. One common method is the use of acid catalysts to promote the formation of the dianhydride. The reaction conditions often include elevated temperatures and specific pH levels to ensure the efficient conversion of fructose to bis-D-fructose 2’,1:2,1’-dianhydride .
Industrial Production Methods: Industrial production of bis-D-fructose 2’,1:2,1’-dianhydride may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process can be scaled up by employing larger reactors and more efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis-D-fructose
Properties
Molecular Formula |
C12H20O10 |
---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol |
InChI |
InChI=1S/C12H20O10/c13-1-5-7(15)9(17)11(21-5)3-20-12(4-19-11)10(18)8(16)6(2-14)22-12/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
DKOQIDXJOZQKIG-IYDDCBTQSA-N |
Isomeric SMILES |
C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3(O1)[C@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OCC3(O1)C(C(C(O3)CO)O)O |
Synonyms |
di-D-fructose 1,2'-2,1' dianhydride difructose anhydride I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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